

A Comparative Spectroscopic Analysis of 2'-Hydroxy-4'-methylacetophenone and Its Isomers

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Compound of Interest

Compound Name: 2'-Hydroxy-4'-methylacetophenone

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of isomeric compounds is crucial for accurate identification and characterization. This guide provides a detailed comparison of the spectral data for **2'-Hydroxy-4'-methylacetophenone** and its key positional isomers, supported by experimental data and methodologies.

This document focuses on the isomers where the hydroxyl (-OH), methyl (-CH₃), and acetyl (-COCH₃) groups are rearranged on the phenyl ring. The key isomers compared alongside **2'-Hydroxy-4'-methylacetophenone** are:

- 4'-Hydroxy-2'-methylacetophenone
- 4'-Hydroxy-3'-methylacetophenone

The structural variations among these isomers lead to distinct electronic environments for the constituent atoms and functional groups, resulting in unique spectral fingerprints in various spectroscopic techniques.

Comparative Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the specified isomers.

¹H NMR Spectral Data (Chemical Shifts in δ , ppm)

Compound	Aromatic Protons (ppm)	Acetyl Protons (-COCH ₃) (ppm)	Methyl Protons (-CH ₃) (ppm)	Hydroxyl Proton (-OH) (ppm)	Solvent
2'-Hydroxy-4'-methylacetophenone	6.7-7.6	~2.5	~2.3	~12.5	CDCl ₃
4'-Hydroxy-2'-methylacetophenone[1][2]	6.6-7.6	~2.6	~2.5	Not specified	CDCl ₃
4'-Hydroxy-3'-methylacetophenone[3][4]	6.90, 7.74, 7.80	2.575	2.303	Not specified	CDCl ₃

Note: Specific peak assignments and coupling constants can be found in the referenced spectra.

¹³C NMR Spectral Data (Chemical Shifts in δ , ppm)

Compound	Carbonyl Carbon (C=O) (ppm)	Aromatic Carbons (ppm)	Acetyl Carbon (-COCH ₃) (ppm)	Methyl Carbon (-CH ₃) (ppm)	Solvent
2'-Hydroxy-4'-methylacetophenone[5]	~204	~118-162	~26	~21	CDCl ₃
4'-Hydroxy-2'-methylacetophenone	Not specified	Not specified	Not specified	Not specified	Not specified
4'-Hydroxy-3'-methylacetophenone	Not specified	Not specified	Not specified	Not specified	Not specified

Detailed ^{13}C NMR data for all isomers is not consistently available in the initial search results. Further analysis of specialized databases would be required for a complete comparison.

IR Spectral Data (Key Absorptions in cm^{-1})

Compound	O-H Stretch (cm^{-1})	C=O Stretch (cm^{-1})	Aromatic C=C Stretch (cm^{-1})	C-H Stretch (cm^{-1})
2'-Hydroxy-4'-methylacetophenone[5]	~3000-3400 (broad)	~1640-1660	~1500-1600	~2850-3000
4'-Hydroxy-2'-methylacetophenone[2]	~3000-3400 (broad)	~1650-1670	~1500-1600	~2850-3000
4'-Hydroxy-3'-methylacetophenone[6]	~3100-3500 (broad)	~1660-1680	~1500-1600	~2850-3000

Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion (M^+) (m/z)	Key Fragment Ions (m/z)
2'-Hydroxy-4'-methylacetophenone[5]	150	135 ($[\text{M}-\text{CH}_3]^+$), 107, 77
4'-Hydroxy-2'-methylacetophenone[2][7]	150	135 ($[\text{M}-\text{CH}_3]^+$), 107
4'-Hydroxy-3'-methylacetophenone[8]	150	135 ($[\text{M}-\text{CH}_3]^+$), 107, 77

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H).
- **Data Acquisition:** Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

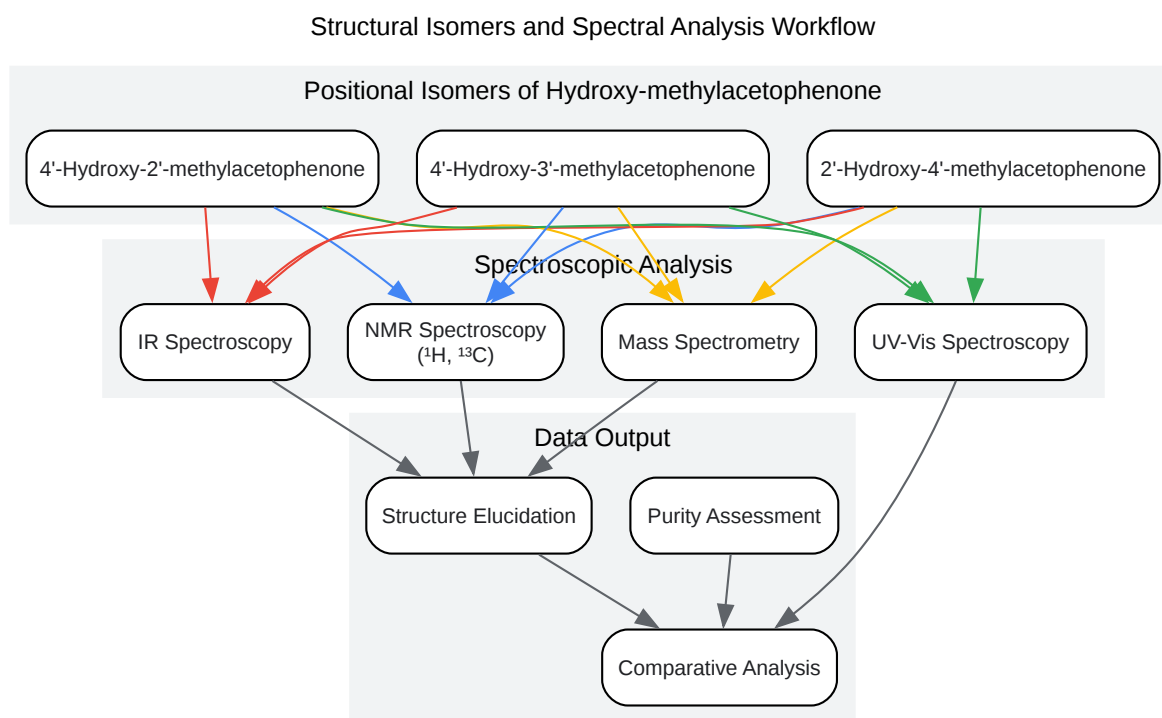
- **Sample Preparation:** For solid samples, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat sample.
- **Instrumentation:** An FTIR (Fourier-Transform Infrared) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.
- **Ionization:** Electron Ionization (EI) is a common method used to generate ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Data Acquisition:** The abundance of each ion is plotted against its m/z value to generate the mass spectrum.

Isomeric Relationship and Spectral Workflow

The following diagram illustrates the structural relationship between the isomers and the general workflow for their spectral analysis.



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Caption: Isomeric structures and the workflow of spectral analysis.

This guide provides a foundational comparison of the spectral features of **2'-Hydroxy-4'-methylacetophenone** and its isomers. For more in-depth analysis, it is recommended to consult the raw spectral data from the cited sources and other specialized chemical databases.

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